molecular formula C14H12O3 B1301121 Ethyl 2-naphthoyl formate CAS No. 73790-09-7

Ethyl 2-naphthoyl formate

Cat. No.: B1301121
CAS No.: 73790-09-7
M. Wt: 228.24 g/mol
InChI Key: BISFEMJTHWDHRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-naphthoyl formate can be synthesized through several methods. One common approach involves the esterification of 2-naphthoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the compound’s purity for various applications.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-naphthoyl formate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl 2-naphthoyl formate has diverse applications in scientific research:

Comparison with Similar Compounds

  • Ethyl 2-naphthoate
  • Methyl 2-naphthoyl formate
  • Ethyl 1-naphthoyl formate

Comparison: this compound is unique due to its specific naphthalene ring position, which influences its reactivity and applications. Compared to ethyl 2-naphthoate, it has a formate group that allows for different chemical transformations. Mthis compound, on the other hand, has a methyl ester group, which can affect its solubility and reactivity .

Properties

IUPAC Name

ethyl 2-naphthalen-2-yl-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c1-2-17-14(16)13(15)12-8-7-10-5-3-4-6-11(10)9-12/h3-9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BISFEMJTHWDHRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=CC2=CC=CC=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90371372
Record name Ethyl 2-naphthoyl formate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90371372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73790-09-7
Record name Ethyl 2-naphthoyl formate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90371372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.